molecular formula C15H15N3O2 B6486639 2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine CAS No. 1251683-75-6

2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine

Cat. No. B6486639
CAS RN: 1251683-75-6
M. Wt: 269.30 g/mol
InChI Key: QTIYJJJLRPRZPX-UHFFFAOYSA-N
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Description

The compound “2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for treating human diseases . The compound also likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine” would likely be complex, given the presence of both pyrrolidine and pyrimidine rings . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring, being aromatic, contributes to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine” would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo a variety of reactions, including functionalization of preformed pyrrolidine rings . Pyrimidine rings can also participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine” would depend on its exact structure. Pyrrolidine is a liquid at room temperature, while pyrimidine is a crystalline solid . The compound’s solubility, melting point, boiling point, and other properties would need to be determined experimentally.

Scientific Research Applications

Drug Discovery

The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Kinase Inhibition

Compounds with a pyrrolidine ring have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

Synthesis of Bioactive Molecules

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been used in the synthesis of bioactive molecules .

Construction of Heterocycles

Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals. The synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation has been reported .

Aggregation-Induced Emission Enhancement (AIEE)

Pyrrolo[1,2-a]pyrimidines, which can be synthesized as the synthetic applications of NH-pyrroles, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Anticancer Activity

Pyrimidine derivatives have been studied for their anticancer activity. For example, thiazolopyrimidine derivatives have displayed excellent anticancer activity against cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .

Safety and Hazards

The safety and hazards associated with “2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine” would depend on its exact structure and properties. Pyrrolidine is flammable and can cause severe skin burns and eye damage . Proper safety measures should be taken when handling this compound.

Future Directions

The future directions for research on “2-[3-(pyrrolidine-1-carbonyl)phenoxy]pyrimidine” could involve exploring its potential biological activities and therapeutic applications. Given the known activities of pyrrolidine and pyrimidine derivatives, this compound could have potential uses in medicinal chemistry . Further studies could also explore the synthesis of this compound and its derivatives, as well as their physical and chemical properties.

properties

IUPAC Name

(3-pyrimidin-2-yloxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-14(18-9-1-2-10-18)12-5-3-6-13(11-12)20-15-16-7-4-8-17-15/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIYJJJLRPRZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyrimidin-2-yloxy)phenyl)(pyrrolidin-1-yl)methanone

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